molecular formula C21H21ClN2O2S B14322833 Phenothiazine-10-carboxylic acid, 4-(1-pyrrolidinyl)-2-butynyl ester, hydrochloride CAS No. 101318-94-9

Phenothiazine-10-carboxylic acid, 4-(1-pyrrolidinyl)-2-butynyl ester, hydrochloride

Cat. No.: B14322833
CAS No.: 101318-94-9
M. Wt: 400.9 g/mol
InChI Key: HAMWNWXPIJAHMX-UHFFFAOYSA-N
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Description

Phenothiazine-10-carboxylic acid, 4-(1-pyrrolidinyl)-2-butynyl ester, hydrochloride is a synthetic compound that belongs to the phenothiazine class of chemicals Phenothiazines are known for their diverse applications in medicine, particularly as antipsychotic and antiemetic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenothiazine-10-carboxylic acid, 4-(1-pyrrolidinyl)-2-butynyl ester, hydrochloride typically involves multiple steps:

    Formation of Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.

    Carboxylation: The phenothiazine core is then carboxylated to introduce the carboxylic acid group.

    Esterification: The carboxylic acid group is esterified with 4-(1-pyrrolidinyl)-2-butynol under acidic conditions to form the ester.

    Hydrochloride Formation: The final step involves the conversion of the ester to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenothiazine-10-carboxylic acid, 4-(1-pyrrolidinyl)-2-butynyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and pyrrolidinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for neurological disorders.

    Industry: Used in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of phenothiazine-10-carboxylic acid, 4-(1-pyrrolidinyl)-2-butynyl ester, hydrochloride involves its interaction with various molecular targets:

    Molecular Targets: It may interact with neurotransmitter receptors, enzymes, and ion channels.

    Pathways Involved: The compound could modulate signaling pathways related to neurotransmission and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: A well-known antipsychotic phenothiazine.

    Promethazine: An antiemetic and antihistamine phenothiazine.

    Thioridazine: Another antipsychotic phenothiazine.

Uniqueness

Phenothiazine-10-carboxylic acid, 4-(1-pyrrolidinyl)-2-butynyl ester, hydrochloride is unique due to its specific ester and pyrrolidinyl groups, which may confer distinct pharmacological properties compared to other phenothiazines.

Properties

CAS No.

101318-94-9

Molecular Formula

C21H21ClN2O2S

Molecular Weight

400.9 g/mol

IUPAC Name

4-pyrrolidin-1-ylbut-2-ynyl phenothiazine-10-carboxylate;hydrochloride

InChI

InChI=1S/C21H20N2O2S.ClH/c24-21(25-16-8-7-15-22-13-5-6-14-22)23-17-9-1-3-11-19(17)26-20-12-4-2-10-18(20)23;/h1-4,9-12H,5-6,13-16H2;1H

InChI Key

HAMWNWXPIJAHMX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC#CCOC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42.Cl

Origin of Product

United States

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